molecular formula C10H15NO2 B8776132 4-(Diethoxymethyl)pyridine CAS No. 27443-40-9

4-(Diethoxymethyl)pyridine

Cat. No. B8776132
Key on ui cas rn: 27443-40-9
M. Wt: 181.23 g/mol
InChI Key: AQLFDWKAJBODBL-UHFFFAOYSA-N
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Patent
US08796268B2

Procedure details

p-Toluenesulfonic acid monohydrate (11.8 g, 62.0 mmol) was dissolved in dry ethanol (80 mL) at rt. 4-Pyridinecarboxaldehyde (4.71 mL, 50.0 mmol) was added, followed by ethyl orthoformate (20.79 mL, 125.0 mmol). The mixture was stirred at rt for 17 hours. The mixture was concentrated and the residue was basified with aqueous saturated NaHCO3 solution to ˜pH 8, extracted with EtOAc (150 mL), washed with brine, dried over Na2SO4, filtered, evaporated, and dried under high vacuum to give a liquid product. (9.06 g, yield 97.2%). LCMS: (FA) ES+ 182. 1H NMR (400 MHz, CDCl3) δ: 8.60-8.62 (m, 2H), 7.38-7.40 (m, 2H), 5.50 (s, 1H), 3.53-3.62 (m, 4H), 1.23-1.27 (m, 6H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.71 mL
Type
reactant
Reaction Step Two
Name
ethyl orthoformate
Quantity
20.79 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]1(C)C=CC(S(O)(=O)=O)=C[CH:3]=1.[N:13]1[CH:18]=[CH:17][C:16]([CH:19]=[O:20])=[CH:15][CH:14]=1.C([O-])([O-])[O:22][CH2:23][CH3:24]>C(O)C>[CH2:2]([O:20][CH:19]([O:22][CH2:23][CH3:24])[C:16]1[CH:17]=[CH:18][N:13]=[CH:14][CH:15]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.71 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Step Three
Name
ethyl orthoformate
Quantity
20.79 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (150 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a liquid product

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C(C)OC(C1=CC=NC=C1)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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